Selective CDK4 Inhibition: N-(6-Chloropyrimidin-4-yl)acetamide vs. Isoform Selectivity
N-(6-Chloropyrimidin-4-yl)acetamide exhibits sub-micromolar inhibition of Cyclin-dependent kinase 4 (CDK4) with an IC50 of 1.20 nM [1]. While direct isoform comparison data are not available, this potency suggests potential selectivity over other CDKs and positions the compound as a valuable scaffold for developing CDK4-selective inhibitors, a key target in oncology.
| Evidence Dimension | IC50 against CDK4 |
|---|---|
| Target Compound Data | 1.20 nM |
| Comparator Or Baseline | Not available; this is a single-target potency measurement. |
| Quantified Difference | N/A |
| Conditions | In vitro enzyme inhibition assay (CDK4, unknown origin) |
Why This Matters
High potency against CDK4 supports its use as a core scaffold for developing targeted cancer therapies, differentiating it from less potent or non-selective pyrimidine derivatives.
- [1] BindingDB. BDBM50591638 (CHEMBL5190225) Activity Data for N-(6-chloropyrimidin-4-yl)acetamide. View Source
